N'-(2-chloroacetyl)-4-methylbenzohydrazide
Overview
Description
N’-(2-chloroacetyl)-4-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
Industrial production of N’-(2-chloroacetyl)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-4-methylbenzohydrazide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of oxidized products such as carboxylic acids.
Reduction Reactions: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
N’-(2-chloroacetyl)-4-methylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in studies related to enzyme inhibition and protein modification due to its reactive chloroacetyl group.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-4-methylbenzohydrazide involves the interaction of its chloroacetyl group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures. The compound targets specific molecular pathways, such as those involved in cell division and signal transduction, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroacetyl)-4-methylbenzamide
- N-(2-chloroacetyl)-4-methylbenzoic acid
- N-(2-chloroacetyl)-4-methylbenzylamine
Uniqueness
N’-(2-chloroacetyl)-4-methylbenzohydrazide is unique due to its hydrazide moiety, which imparts distinct reactivity compared to other similar compounds. This uniqueness allows it to participate in specific reactions, such as the formation of hydrazones, which are not possible with other chloroacetyl derivatives .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEOBDQXCJFDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353150 | |
Record name | N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199938-21-1 | |
Record name | N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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